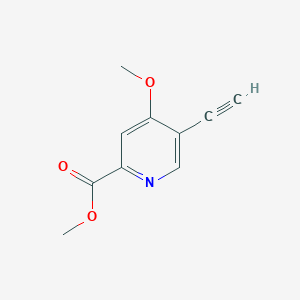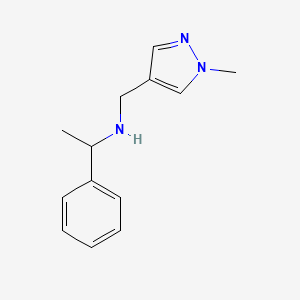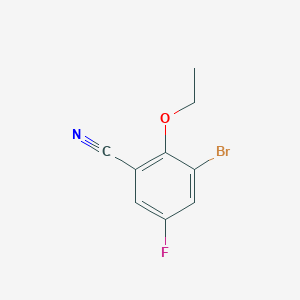![molecular formula C10H10BrN3O B13911067 [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol](/img/structure/B13911067.png)
[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a bromophenyl group and a methyl group attached to the triazole ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 5-methyl-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group in [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl group, to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, and conditions such as heating or using a catalyst
Major Products:
Oxidation: 4-bromobenzaldehyde, 4-bromobenzoic acid
Reduction: 4-phenyl-5-methyl-1H-1,2,3-triazole
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Neuroprotective Agents: Triazole derivatives, including this compound, have shown potential as neuroprotective agents.
Antimicrobial Agents: The compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Mecanismo De Acción
The mechanism of action of [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol involves its interaction with specific molecular targets. In the context of its neuroprotective effects, the compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α). It also reduces endoplasmic reticulum stress and apoptosis in neuronal cells by modulating the expression of chaperone proteins and apoptosis markers .
Comparación Con Compuestos Similares
- [1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanol
- [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
- [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
Comparison:
- [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives might not. This can influence its biological activity and chemical reactivity, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C10H10BrN3O |
|---|---|
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
[1-(4-bromophenyl)-5-methyltriazol-4-yl]methanol |
InChI |
InChI=1S/C10H10BrN3O/c1-7-10(6-15)12-13-14(7)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3 |
Clave InChI |
ZDSQSODBOLREAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1C2=CC=C(C=C2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)



![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)


![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)

